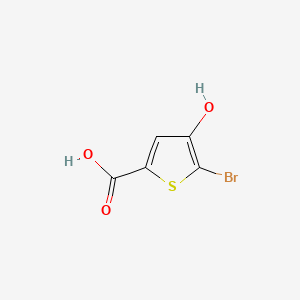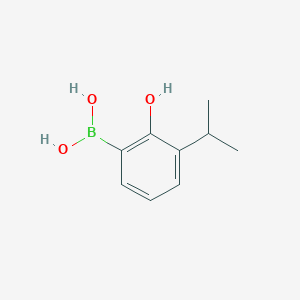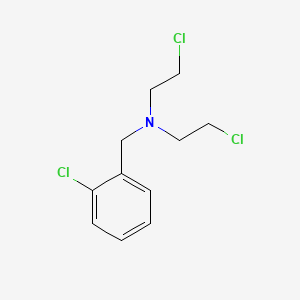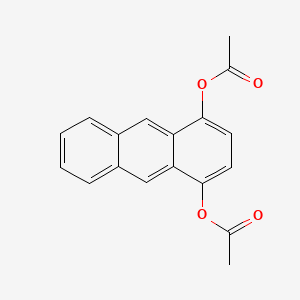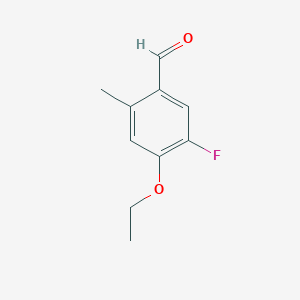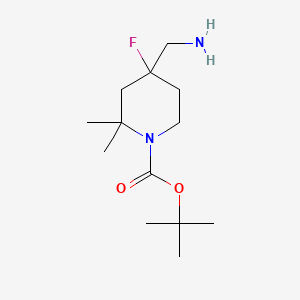
5-Cyclopropyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and applications in various fields. The presence of a cyclopropyl group in the 5-position of the triazine ring adds unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with cyanuric chloride, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazine ring .
Scientific Research Applications
5-Cyclopropyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antifungal, anticancer, and antiviral properties. It is used in the study of biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A parent compound of the triazine family, lacking the cyclopropyl group.
5-Methyl-1,2,4-triazin-3-amine: A similar compound with a methyl group instead of a cyclopropyl group.
5-Phenyl-1,2,4-triazin-3-amine: A similar compound with a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 5-Cyclopropyl-1,2,4-triazin-3-amine imparts unique chemical properties, such as increased ring strain and reactivity, compared to its analogs. This makes the compound particularly interesting for the development of new synthetic methodologies and the study of its biological activities .
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-cyclopropyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H8N4/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10) |
InChI Key |
LYLFJRMHJQSURU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



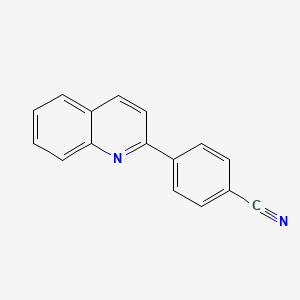
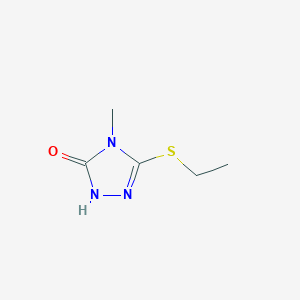
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)

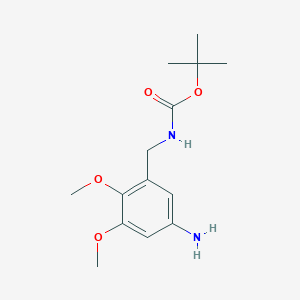
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
